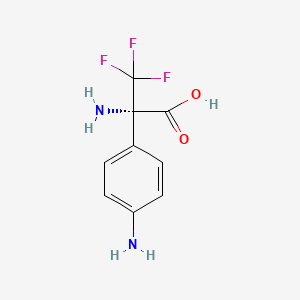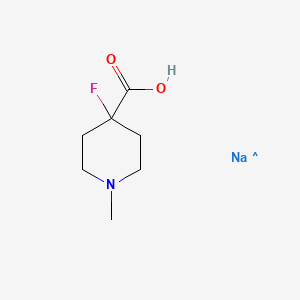
(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields of science. This compound features an amino group and a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with trifluoroacetaldehyde and subsequent reduction of the nitro group to an amino group. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and Pd/C.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the trifluoromethyl group.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers .
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
2-(4-aminophenyl)benzoxazole: Exhibits similar biological activities but with different potency and selectivity.
2-(4-aminophenyl)benzimidazole: Used in medicinal chemistry for its potential therapeutic applications .
Uniqueness
(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9F3N2O2 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-aminophenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,13-14H2,(H,15,16)/t8-/m0/s1 |
Clave InChI |
FHVUGPRKHFWRCY-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B13907070.png)

![Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B13907073.png)

![(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL](/img/structure/B13907080.png)







![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)

